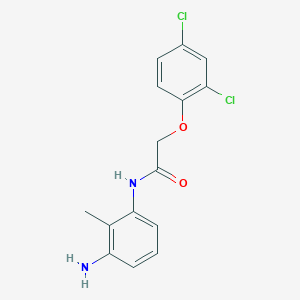

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Descripción

Systematic International Union of Pure and Applied Chemistry Name Derivation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established rules for naming substituted acetamides with complex aromatic substituents. The derivation begins with identifying the longest carbon chain containing the amide functional group, which in this case is the acetamide portion serving as the primary functional group. The systematic name construction requires careful attention to the substitution pattern on both aromatic rings and the proper ordering of substituents according to alphabetical priority rules.

The systematic name construction proceeds by first identifying the acetamide backbone as the principal functional group. The nitrogen atom of the amide is substituted with a 3-amino-2-methylphenyl group, which must be named as a single substituent entity. The systematic approach requires specifying the position of each substituent on the phenyl ring: the amino group at position 3 and the methyl group at position 2, relative to the point of attachment to the amide nitrogen. The carbon atom adjacent to the carbonyl group bears a 2,4-dichlorophenoxy substituent, where the phenoxy group is substituted with chlorine atoms at positions 2 and 4 of the aromatic ring.

According to International Union of Pure and Applied Chemistry nomenclature principles, the complete systematic name becomes this compound. This name precisely describes the molecular structure by indicating the substitution pattern on both aromatic rings and their relationship to the central acetamide functional group. The systematic naming process ensures unambiguous identification of the compound and distinguishes it from potential positional isomers that might have different substitution patterns on either aromatic ring.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 1020056-35-2 serves as the unique identifier for this compound in chemical databases and literature. This registry number provides definitive identification of the compound and distinguishes it from structurally related molecules that might have similar names or chemical formulas. The validation of this registry number involves cross-referencing multiple chemical databases to ensure consistency in compound identification and to verify the accuracy of associated structural and physical property data.

The molecular formula C15H14Cl2N2O2 accurately represents the atomic composition of the compound, containing fifteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. Validation of this molecular formula requires careful examination of the structural representation to ensure that all atoms are properly accounted for and that the formula corresponds to the correct connectivity pattern. The molecular weight calculation based on this formula yields 325.19 grams per mole, which serves as an additional verification parameter for compound identification.

Table 1: Chemical Registry and Formula Validation Data

Database validation reveals consistent reporting of these identifiers across multiple chemical information systems, including PubChem, Chemical Book, and commercial chemical suppliers. The MDL number MFCD09997227 provides an additional layer of verification, as this identifier is used in various chemical inventory systems and research databases. The consistency of these identifiers across different sources strengthens confidence in the accurate identification of the compound and ensures reliable chemical communication in scientific literature and commercial applications.

Structural Isomerism and Tautomeric Possibilities

The structural framework of this compound presents several potential isomeric relationships that must be carefully considered for complete chemical characterization. Positional isomerism represents the most significant form of structural variation, particularly regarding the placement of the amino and methyl substituents on the phenyl ring attached to the amide nitrogen. The compound exists as one member of a series of positional isomers where the amino group can occupy different positions relative to the methyl substituent and the point of attachment to the amide.

Search results reveal the existence of a closely related positional isomer, N-(5-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, which bears the Chemical Abstracts Service number 1020723-03-8. This isomer differs only in the position of the amino group, which occupies position 5 rather than position 3 on the methylphenyl ring. The molecular formula remains identical (C15H14Cl2N2O2), but the different substitution pattern results in distinct chemical and physical properties, highlighting the importance of precise structural identification in chemical nomenclature.

Table 2: Positional Isomer Comparison

| Compound | Chemical Abstracts Service Number | Amino Group Position | Methyl Group Position | Molecular Formula |

|---|---|---|---|---|

| This compound | 1020056-35-2 | Position 3 | Position 2 | C15H14Cl2N2O2 |

| N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | 1020723-03-8 | Position 5 | Position 2 | C15H14Cl2N2O2 |

Tautomeric considerations for this compound primarily involve the potential for keto-enol equilibria within the acetamide functional group, although such tautomerism is generally unfavorable for amides under normal conditions. Research on related acetamide compounds indicates that enol tautomers of acetamides are typically high-energy species that exist only under specific conditions or as transient intermediates. The amide resonance stabilization strongly favors the keto form, making tautomeric considerations less significant for this particular compound compared to other carbonyl-containing molecules. However, computational studies suggest that certain substitution patterns can influence the relative stability of different tautomeric forms, making this an area of potential interest for theoretical investigations.

Synonym Cross-Referencing in Chemical Databases

Comprehensive synonym cross-referencing reveals that this compound is consistently identified across multiple chemical databases with minimal variation in naming conventions. The compound appears in major chemical information systems including PubChem, Chemical Book, and commercial supplier databases, with consistent use of the systematic International Union of Pure and Applied Chemistry name. This consistency in naming facilitates reliable literature searching and chemical communication across different information platforms.

Database analysis indicates that this compound is primarily referenced by its full systematic name, with limited use of shortened or abbreviated forms. The absence of widely adopted common names or trade designations reflects the specialized nature of this compound and its likely use in research applications rather than commercial products. Cross-referencing efforts must also account for potential confusion with closely related positional isomers, particularly the 5-amino isomer mentioned previously, which shares similar structural features but bears a different Chemical Abstracts Service registry number.

Table 3: Database Cross-Reference Summary

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-9-12(18)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-11(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWEMRSIXIKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth exploration of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl ring with an amino group and a dichlorophenoxy group attached to an acetamide moiety. Its structural characteristics are crucial for its biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H14Cl2N2O2 |

| Molecular Weight | 319.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes, receptors, or proteins within biological systems.

- Pathways Involved : It has been shown to modulate signaling pathways, inhibit enzyme activities, and alter gene expression related to cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and found effective in inhibiting growth, particularly against Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values for various cancer cell lines indicate its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid carcinoma) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| HeLa (cervical cancer) | 4.0 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that the presence of the dichlorophenoxy group is essential for enhancing its potency against certain biological targets.

Similar compounds were analyzed to identify key structural features that contribute to their activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | C17H20N2O2 | Similar structure; potential differences in activity |

| N-(4-Amino-3-chlorophenyl)-2-(4-chlorophenoxy)acetamide | C15H14ClN3O | Different amino substitution; varying pharmacological properties |

Case Studies

-

Antimicrobial Efficacy Against Pseudomonas aeruginosa

A study investigated the efficacy of this compound as an inhibitor of the type III secretion system (T3SS) in Pseudomonas aeruginosa. The compound demonstrated significant inhibition at low concentrations (IC50 < 1 µM), suggesting its potential as a therapeutic agent against drug-resistant bacterial infections . -

Anticancer Activity in Preclinical Models

Another study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through caspase activation pathways. This study highlights the compound's potential for development into a novel anticancer drug .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide has been investigated for its potential use in drug development, particularly as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as a therapeutic candidate.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT-15 (Colon Carcinoma) | < 10 | Significant growth inhibition |

| A-431 (Skin Carcinoma) | < 20 | Moderate growth inhibition |

| Jurkat (Leukemia) | < 15 | Induction of apoptosis |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Enzyme Inhibition Studies

The compound is also being explored for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease.

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 1.90 ± 0.16 |

| BChE | 0.084 ± 0.008 |

These results indicate that modifications to the molecular structure can enhance inhibitory properties against cholinesterases, suggesting avenues for therapeutic development.

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. Compounds with similar structures have demonstrated significant inhibition of lipid peroxidation and reactive oxygen species (ROS) generation, suggesting a protective effect against oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on this compound evaluated its effects on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, particularly in colon carcinoma cells.

Case Study 2: Cholinesterase Inhibition

In another investigation, the efficacy of this compound was compared to other analogs in inhibiting AChE and BChE. The findings revealed that specific structural modifications led to enhanced enzyme inhibition compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substitutions on the Acetamide Nitrogen

Amino and Alkyl/Aryl Groups

- Analogues: N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a): Contains a methylenedioxybenzyl group, enhancing lipophilicity and π-π stacking interactions . N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: An acetyl group reduces basicity, altering solubility and metabolic stability .

Thiourea Derivatives

- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h): Thiourea groups enhance COX-2 inhibition by forming hydrogen bonds with enzyme residues. For example, compound 7a showed a docking score of −9.2 kcal/mol, superior to 2,4-dichlorophenoxyacetic acid (−7.1 kcal/mol) .

Modifications to the Phenoxy Group

- 2,4-Dichlorophenoxy vs. Other Substitutions: 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7): Retains herbicidal activity similar to 2,4-D but with a triazole group for auxin-like effects . 2-(2,4-Dichlorophenoxy)propanoic acid (8): The propanoic acid chain increases acidity, mimicking natural auxins like IAA .

Physicochemical Properties

Key Research Findings

COX-2 Inhibition : Thiourea-containing analogues (e.g., 7a–h ) exhibit superior binding to COX-2 compared to the parent acid due to additional hydrogen bonds and hydrophobic interactions .

Auxin-like Activity: WH7 and related phenoxyacetamides activate auxin signaling pathways, suggesting structural flexibility for agrochemical applications .

Antimicrobial Potential: Derivatives with heterocyclic groups (e.g., benzothiophene in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-DCP)acetamide) show enhanced activity against Gram-positive bacteria .

Métodos De Preparación

General Synthetic Strategy

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the coupling of a substituted aniline derivative (3-amino-2-methylaniline) with a 2-(2,4-dichlorophenoxy)acetyl moiety. The key step is the formation of an amide bond between the amine and an activated acid derivative, such as an acid chloride or ester.

Preparation of the 2-(2,4-Dichlorophenoxy)acetyl Intermediate

The 2-(2,4-dichlorophenoxy)acetyl portion is commonly prepared from 2,4-dichlorophenol and a suitable haloacetate ester or acid derivative:

- Phenol alkylation: 2,4-Dichlorophenol reacts with ethyl 2-bromoacetate or ethyl 2-bromopropionate in the presence of a base to form ethyl 2-(2,4-dichlorophenoxy)acetate.

- Saponification: The ester is hydrolyzed under basic conditions to yield 2-(2,4-dichlorophenoxy)acetic acid.

This acid intermediate is then activated for amide coupling, either by conversion to an acid chloride or by direct coupling using carbodiimide or other coupling reagents.

Amide Bond Formation

The amide bond between 3-amino-2-methylaniline and 2-(2,4-dichlorophenoxy)acetic acid or its activated derivatives is formed under controlled conditions:

- Direct amidation: Using coupling agents such as HATU or DCC in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (40–60°C).

- From esters: Reaction of the amine with methyl or ethyl esters of 2-(2,4-dichlorophenoxy)acetic acid in the presence of a base like potassium carbonate in solvents such as DMSO, typically at 40–60°C for 20 hours.

- Acid chloride route: The acid is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride, then reacted with the amine under mild conditions.

Specific Reported Method (Based on Patent EP2878592B1)

A representative preparation method involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-(2,4-dichlorophenoxy)acetic acid methyl ester in methanol; add concentrated sulfuric acid dropwise | Esterification or preparation of methyl ester at ~80°C for 5–6 h |

| 2 | Neutralize reaction mixture; isolate methyl ester | Confirm by TLC |

| 3 | React methyl ester with equimolar 3-amino-2-methylaniline (or trisubstituted methanamine analog) and anhydrous potassium carbonate in DMSO | Stir at 40–60°C for ~20 h |

| 4 | Neutralize, precipitate product by adding water and acid/base as needed | Filter, dry, and purify by crystallization using methanol or suitable solvents |

This method yields the amide derivative with high purity after crystallization and drying, suitable for further biological evaluation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting amine | 3-Amino-2-methylaniline | Commercially available or synthesized |

| Phenoxyacetate intermediate | 2-(2,4-Dichlorophenoxy)acetic acid or methyl ester | Prepared via alkylation and saponification |

| Coupling reagent | Potassium carbonate, HATU, DCC | Base and coupling agent for amide bond formation |

| Solvent | DMSO, DMF, methanol | Polar aprotic solvents preferred |

| Temperature | 40–80°C | Esterification at higher end; amidation moderate |

| Reaction time | 5–6 h (esterification), ~20 h (amidation) | Monitored by TLC |

| Purification | Crystallization from methanol or suitable solvent | Ensures high purity |

| Yield | >85% (reported in similar amide syntheses) | Dependent on reaction optimization |

Research Findings and Considerations

- The amide bond formation step is sensitive to reaction temperature and solvent choice, with DMSO and DMF providing good solubility and reaction rates.

- Using methyl esters as intermediates allows milder amidation conditions compared to acid chlorides, reducing side reactions.

- The presence of electron-withdrawing groups (e.g., 2,4-dichloro) on the phenoxy ring affects reactivity and biological activity, necessitating precise control of substitution patterns.

- Purification by crystallization is effective for isolating the target compound with high purity, essential for pharmaceutical applications.

- Safety considerations include controlling acid chloride formation and handling chlorinated solvents under appropriate conditions.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in antifungal assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.